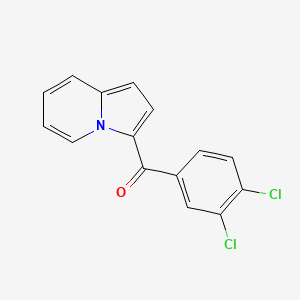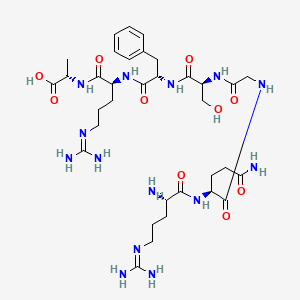
L-Alanine, L-arginyl-L-glutaminylglycyl-L-seryl-L-phenylalanyl-L-arginyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Alanine, L-arginyl-L-glutaminylglycyl-L-seryl-L-phenylalanyl-L-arginyl- is a complex peptide compound composed of multiple amino acids. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. The unique sequence of amino acids in this peptide contributes to its specific properties and functions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine, L-arginyl-L-glutaminylglycyl-L-seryl-L-phenylalanyl-L-arginyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acid is activated using reagents such as HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting group (e.g., Fmoc) is removed using a base like piperidine.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as E. coli, which then produces the peptide. This method can be more cost-effective and scalable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
L-Alanine, L-arginyl-L-glutaminylglycyl-L-seryl-L-phenylalanyl-L-arginyl- can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Amino acid residues in the peptide can be substituted using specific reagents under controlled conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Specific amino acid derivatives, coupling agents like HBTU or DIC.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide bonds, while reduction may lead to the cleavage of such bonds.
Applications De Recherche Scientifique
L-Alanine, L-arginyl-L-glutaminylglycyl-L-seryl-L-phenylalanyl-L-arginyl- has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Employed in cell culture studies to investigate cellular responses to peptides.
Medicine: Potential therapeutic applications, including drug delivery and vaccine development.
Industry: Utilized in the production of specialized biomaterials and as a component in various biochemical assays.
Mécanisme D'action
The mechanism of action of L-Alanine, L-arginyl-L-glutaminylglycyl-L-seryl-L-phenylalanyl-L-arginyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors on the cell surface, triggering intracellular signaling cascades. These pathways may include the activation of protein kinases, modulation of gene expression, and regulation of cellular functions such as proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide consisting of alanine and glutamine, used in dietary supplementation and parenteral nutrition.
L-Arginyl-L-glutamine: Another dipeptide with applications in nutrition and cell culture.
Uniqueness
L-Alanine, L-arginyl-L-glutaminylglycyl-L-seryl-L-phenylalanyl-L-arginyl- is unique due to its specific sequence of amino acids, which imparts distinct properties and functions. Its complexity allows for more targeted and specialized applications compared to simpler dipeptides.
Propriétés
Numéro CAS |
671216-87-8 |
|---|---|
Formule moléculaire |
C34H56N14O10 |
Poids moléculaire |
820.9 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C34H56N14O10/c1-18(32(57)58)44-29(54)21(10-6-14-42-34(39)40)47-30(55)23(15-19-7-3-2-4-8-19)48-31(56)24(17-49)45-26(51)16-43-28(53)22(11-12-25(36)50)46-27(52)20(35)9-5-13-41-33(37)38/h2-4,7-8,18,20-24,49H,5-6,9-17,35H2,1H3,(H2,36,50)(H,43,53)(H,44,54)(H,45,51)(H,46,52)(H,47,55)(H,48,56)(H,57,58)(H4,37,38,41)(H4,39,40,42)/t18-,20-,21-,22-,23-,24-/m0/s1 |
Clé InChI |
UDLIODMAMHKYSK-RTHQQOCOSA-N |
SMILES isomérique |
C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)N |
SMILES canonique |
CC(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CCCN=C(N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,3S,6R)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-ol](/img/structure/B12533016.png)
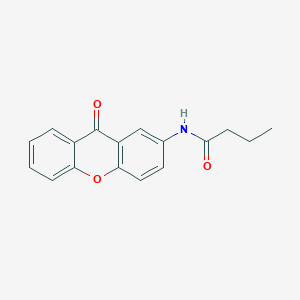
![3-(9H-pyrido[3,4-b]indol-1-yl)phenol](/img/structure/B12533020.png)
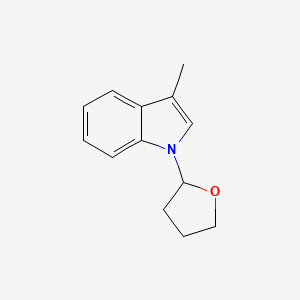

![4-(Pyridin-3-YL)-1,4-diazabicyclo[3.2.1]octane](/img/structure/B12533045.png)
![1,1'-{1,2-Bis[4-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene](/img/structure/B12533056.png)
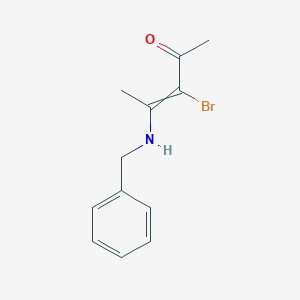

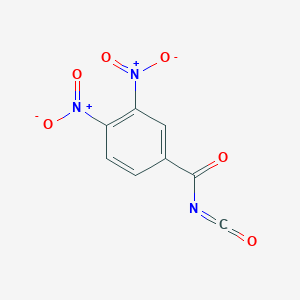
![(2S)-2-[Methoxy(diphenyl)methyl]-1-[(thiophen-3-yl)methyl]pyrrolidine](/img/structure/B12533084.png)
![{Phenyl[(1H-1,2,4-triazol-5-yl)amino]methyl}phosphonic acid](/img/structure/B12533085.png)
![2-Oxo-1-oxaspiro[4.5]decan-8-yl 2-methylprop-2-enoate](/img/structure/B12533105.png)
